molecular formula C₆H₁₂ClNO₂ B1145923 (R)-3-Aminohex-5-enoic acid CAS No. 82448-92-8

(R)-3-Aminohex-5-enoic acid

Cat. No. B1145923
CAS RN: 82448-92-8
M. Wt: 165.62
InChI Key:
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Description

Synthesis Analysis

The synthesis of closely related compounds, such as (S)-(+)-3-aminomethyl-5-methylhexanoic acid and (S)-4-aminohex-5-enoic acid, involves enantioselective processes. Key steps include asymmetric hydrogenation and novel protective group strategies for efficient synthesis. These methods highlight the complexity and the precision required in synthesizing structurally specific amino acids (Burk et al., 2003); (Kwon et al., 1992).

Molecular Structure Analysis

Research on molecules with similar structures, such as derivatives of hex-5-enoic acid, reveals the importance of stereochemistry in their biological function and synthesis. Techniques like X-ray crystallography, spectroscopy, and DFT calculations are pivotal in understanding the intricate details of their molecular structure (Venkatesan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of amino acids with enoic acid structures involves complex interactions and transformations. For example, the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by analogues of 4-aminobutyric acid showcases the significant impact of minor structural changes on chemical reactivity and biological activity (Jung et al., 1978).

Scientific Research Applications

  • Enzyme Inhibition : (R)-3-Aminohex-5-enoic acid has been studied for its potential as an enzyme inhibitor. Jung and Seiler (1978) noted that a closely related compound, 4-aminohex-5-enoic acid, effectively inhibits 4-aminobutyrate aminotransferase, an enzyme involved in neurotransmitter regulation (Jung & Seiler, 1978).

  • Synthetic Applications : The compound has been used in the enantioselective synthesis of various pharmacologically relevant molecules. Burk et al. (2003) developed an enantioselective synthesis for a related compound, (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a key step in producing Pregabalin (Burk et al., 2003).

  • Stereochemistry and Inhibition Mechanism : Jung et al. (1978) explored the mechanism of the stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by a similar compound, 4-aminohex-5-ynoic acid (Jung et al., 1978).

  • Anticonvulsant Action : Meldrum and Murugaiah (1983) investigated the anticonvulsant action of the isomers of 4-amino-hex-5-enoic acid, finding that the anticonvulsant action can be attributed to the (S)-isomer (Meldrum & Murugaiah, 1983).

  • Labelled Compound Synthesis : Jessen, Selvig, and Valsborg (2001) developed a novel method for preparing N-protected (2E)-5-amino-5-methylhex-2-enoic acids, useful in synthesizing labelled compounds (Jessen, Selvig, & Valsborg, 2001).

  • Metabolic Synthesis in Drug Development : Gillard and Belanger (1987) explored the metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids, showing the potential of these compounds in drug development (Gillard & Belanger, 1987).

  • Biosynthesis in Plants : Fowden and Mazelis (1971) studied the biosynthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica, providing insight into the natural production of this compound in plants (Fowden & Mazelis, 1971).

  • Antibacterial Activity : Banday, Mattoo, and Rauf (2010) synthesized and evaluated the antibacterial activity of certain amino- and phenyl-1,3,4-oxadiazoles, demonstrating the potential of (R)-3-Aminohex-5-enoic acid derivatives in this area (Banday, Mattoo, & Rauf, 2010).

Safety and Hazards

The safety and hazards associated with a specific compound like “®-3-Aminohex-5-enoic acid” would depend on its specific properties. Generally, handling any chemical compound requires appropriate safety measures to prevent exposure and potential harm .

Future Directions

The future directions in the study of amino acids and similar compounds are vast. They range from improving the efficiency of their synthesis to exploring their potential applications in various fields .

properties

IUPAC Name

(3R)-3-aminohex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-3-5(7)4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMNCMYSSFWTCS-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Aminohex-5-enoic acid

CAS RN

82448-92-8
Record name (R)-3-Amino-5-hexenoic acid
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